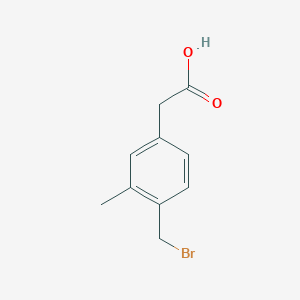
2-(4-(Bromomethyl)-3-methylphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-(Bromomethyl)-3-methylphenyl)acetic acid” is a chemical compound that has been used as a precursor for serine protease inhibitor . It was also used in the synthesis of a novel crown ether receptor and 4-(acetoxymethyl)phenylacetic acid by reacting with excessive sodium acetate and acetic acid .
Synthesis Analysis
A hydrazone derivative, 2-(4-bromophenyl)acetohydrazide, is made by refluxing the methyl ester with hydrazine . Further hydrazone derivatives of 4-bromophenylacetic acid are made by condensing the simple hydrazone with aldehydes, forming a double bond with the second nitrogen .
Molecular Structure Analysis
The molecular formula of “2-(4-(Bromomethyl)-3-methylphenyl)acetic acid” is C9H9BrO2 . The average mass is 229.071 Da and the monoisotopic mass is 227.978592 Da .
Chemical Reactions Analysis
Methyl 4-bromophenylacetate is made from 4-bromophenylacetic acid by Fischer esterification, refluxing it with methanol acidified with sulfuric acid . An ethyl ester can be made in an analogous way using ethanol instead of methanol .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 229.07 . Its enthalpy of vaporization at boiling point (421.15K) is 36.363kjoule/mol and density at 25°C is 1.4212g/ml .
Scientific Research Applications
Synthesis Techniques and Applications
- The compound has been implicated in studies focusing on the synthesis of α-bromophenylacetic acid derivatives, utilizing different reactants and conditions to explore efficient pathways for producing these compounds. For example, reactions with bromine in various solvents have been employed to yield α-bromophenylacetic acid derivatives, highlighting the adaptability of synthesis methods to achieve targeted chemical structures (Ogura, Furukawa, & Tsuchihashi, 1975).
Role in Organic Chemistry Reactions
- In organic chemistry, derivatives of phenylacetic acid, such as 2-(4-(Bromomethyl)-3-methylphenyl)acetic acid, serve as key intermediates in the synthesis of more complex molecules. For instance, they have been utilized in the preparation of various substituted methylamines, ethylamines, and acetic acids with potential biological activity, demonstrating the utility of these compounds in developing pharmacologically active substances (Beaton, Chapman, Clarke, & Willis, 1976).
Analytical and Spectroscopic Studies
- The compound and its derivatives are subjects of analytical and spectroscopic studies, aiming to understand their structural and electronic properties. Such research endeavors are crucial for identifying reaction mechanisms and optimizing synthetic routes for desired outcomes. The investigation into the molecular structure of related compounds reveals insights into electron-withdrawing and electron-donating properties, contributing to a deeper understanding of chemical reactivity and interactions (Guzei, Gunderson, & Hill, 2010).
Chemical Modifications and Derivative Formation
- Chemical modifications of 2-(4-(Bromomethyl)-3-methylphenyl)acetic acid lead to the formation of novel compounds with potential applications in various domains, including materials science and medicinal chemistry. For example, the creation of new [1,2]-oxazonine ring systems via reactions with oximes showcases the versatility of phenylacetic acid derivatives in synthesizing heterocyclic compounds with unique properties (Pascual, Ziegler, Trah, Ertl, & Winkler, 2000).
Biological Activity and Pharmacological Potential
- While focusing on non-drug-related applications, it's worth noting that the chemical frameworks derived from 2-(4-(Bromomethyl)-3-methylphenyl)acetic acid can pave the way for the development of compounds with biological and pharmacological significance. Research into similar structures has identified antimicrobial activities, underscoring the potential of these chemical entities in contributing to new therapeutic agents (Demirbas, Karaoglu, Demirbaş, & Sancak, 2004).
Safety And Hazards
properties
IUPAC Name |
2-[4-(bromomethyl)-3-methylphenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-4-8(5-10(12)13)2-3-9(7)6-11/h2-4H,5-6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJGEZCRQRVGBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Bromomethyl)-3-methylphenyl)acetic acid | |
CAS RN |
1824605-09-5 |
Source


|
| Record name | 2-[4-(bromomethyl)-3-methylphenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

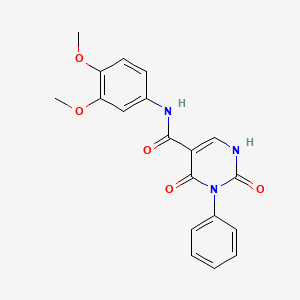
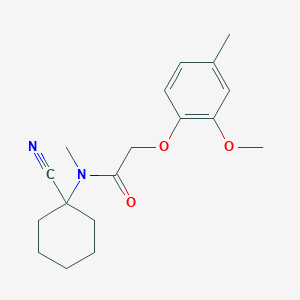
![1-[4-[3-(Hydroxymethyl)-3-propan-2-ylpiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2560403.png)
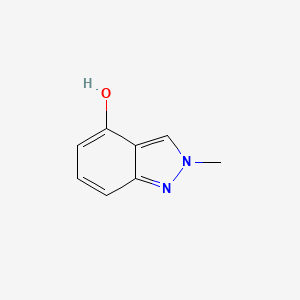
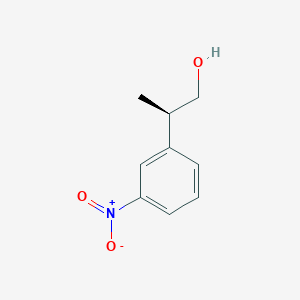
![N-(4-methylphenyl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B2560406.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide](/img/structure/B2560407.png)
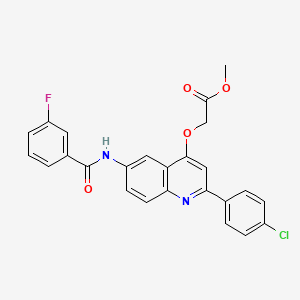
![Ethyl 1-(6-(2-fluorobenzyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-3-carboxylate](/img/structure/B2560411.png)
![2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide](/img/structure/B2560412.png)
![3-{[3-(Morpholin-4-yl)propyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B2560413.png)
![8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride](/img/structure/B2560414.png)
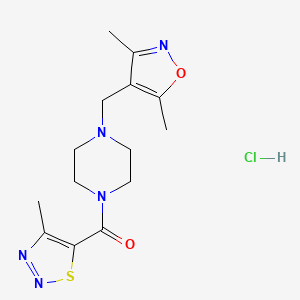
![4-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B2560419.png)